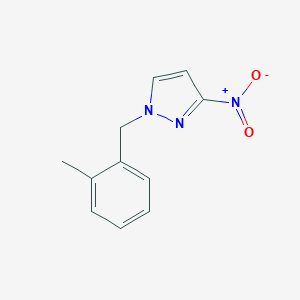

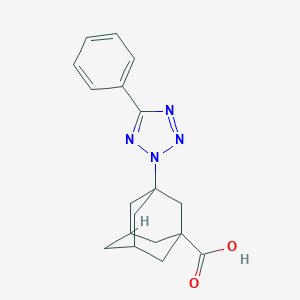

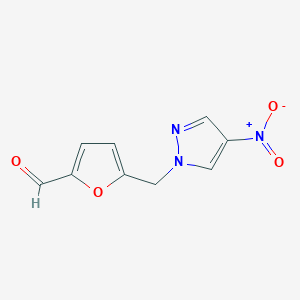

1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the benzyl group, and the amine group would all contribute to its overall structure. The chloro and fluoro substituents on the benzyl group could also influence the compound’s properties by affecting its polarity and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring, the benzyl group, and the amine group are all potential sites of reactivity. For example, the amine group could participate in acid-base reactions, while the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogenated benzyl group could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthesis of Heterocycles

One of the key applications involves the Facile and Regioselective Synthesis of substituted 1H-Pyrazolo[3,4-b]quinolines (PQ) from 2-Fluorobenzaldehydes and 1H-Pyrazol-5-amines. This method offers an alternative to non-regioselective procedures, yielding high selectivity and good yields of PQ, which are compounds characterized by high fluorescence intensity and have been tested as emitters for organic light-emitting diodes (Szlachcic et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

The Functionalization of Pyrazoloquinolines significantly impacts the electronic parameters crucial for the fabrication of OLEDs. This synthesis approach addresses the need for high-performance fluorescent materials in developing advanced display and lighting technologies (Szlachcic et al., 2017).

Anticancer Activity

Another remarkable application is found in the Synthesis and Anticancer Activity of new Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. These compounds have shown promising results against the MCF-7 human breast adenocarcinoma cell line, with certain derivatives displaying potent inhibitory activity, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Activities

The Synthesis of 6-Fluorobenzothiazole Substituted Pyrazole Analogues has been reported to exhibit significant antimicrobial and anti-oxidant activities. This underscores the potential of pyrazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and reduce oxidative stress (Raparla et al., 2013).

Corrosion Inhibition

Moreover, a DFT Study of New Bipyrazole Derivatives and their potential activity as corrosion inhibitors elucidates the application of these compounds in materials science, particularly in protecting metals against corrosion. Theoretical calculations help in understanding the inhibition efficiency and identifying the active sites of these molecules, offering insights into designing more effective corrosion inhibitors (Wang et al., 2006).

Safety and Hazards

As with any chemical compound, handling “1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for exposure .

Orientations Futures

The study and application of “1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could potentially be a subject of future research, particularly if the compound exhibits interesting reactivity or biological activity. Further studies could also explore its synthesis, properties, and potential uses .

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-10(13)4-3-5-11(9)14/h3-5H,6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZPWFGIFXOESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)